molecular formula C13H25NO2 B2559449 Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate CAS No. 2248183-30-2

Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate

Cat. No.: B2559449
CAS No.: 2248183-30-2
M. Wt: 227.348
InChI Key: DPAXJDLJEGAVNL-ZJUUUORDSA-N
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Description

Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate is an organic compound that features a tert-butyl ester group and a cyclobutyl ring with an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active cyclobutyl compound, which can then interact with various pathways in the body .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-aminopropanoate: Similar structure but lacks the cyclobutyl ring.

    Cyclobutyl 3-aminopropanoate: Similar structure but lacks the tert-butyl ester group.

Uniqueness

Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate is unique due to the presence of both the tert-butyl ester group and the cyclobutyl ring, which confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)7-6-9-8-10(14)13(9,4)5/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAXJDLJEGAVNL-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)CCC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1N)CCC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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